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Compound of Interest

4-Tert-butyl-3-
Compound Name:

methoxybenzaldehyde
CAS No.: 1017060-05-7
Cat. No.: B2447430

Get Quote

Executive Summary & Precursor Analysis

This application note details the synthesis of Avobenzone (Butyl Methoxydibenzoylmethane)
and its structural analogs using an aldehyde precursor.

Critical Chemical Distinction: Standard commercial Avobenzone (Parsol 1789) is 1-(4-tert-
butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. The standard industrial route utilizes 4-
tert-butylbenzaldehyde (CAS: 939-97-9).

The precursor specified in the topic request is 4-Tert-butyl-3-methoxybenzaldehyde (CAS:
1017060-05-7).[1] Utilizing this specific precursor in the protocol below yields a 3-methoxy
derivative of Avobenzone: 1-(4-tert-butyl-3-methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-
dione.

Strategic Recommendation:

+ For Commercial Avobenzone: Substitute the starting material with 4-tert-butylbenzaldehyde.
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o For Novel Analog Synthesis: Use 4-Tert-butyl-3-methoxybenzaldehyde as described.

e Protocol Validity: The chemical reactivity (Claisen-Schmidt condensation followed by

oxidative rearrangement) remains mechanistically identical for both aldehydes due to the

electronic similarity of the aromatic systems. This guide covers the Chalcone-Dibromide

Route, a robust laboratory method that avoids the harsh conditions of the industrial Claisen

ester condensation.

Reaction Pathway & Mechanism[2][3][4]

The synthesis proceeds in two distinct phases:

¢ Claisen-Schmidt Condensation: Formation of the chalcone intermediate.

e Bromination & Rearrangement: Conversion of the alkene to the

-diketone target via a vicinal dibromide intermediate.

Mechanistic Flowchart (Graphviz)
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Caption: Step-wise synthetic pathway from aldehyde precursor to beta-diketone target via

chalcone and dibromide intermediates.

Experimental Protocol

Phase 1: Synthesis of the Chalcone Intermediate
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Reaction: Aldol Condensation Target: 3-(4-tert-butyl-3-methoxyphenyl)-1-(4-

methoxyphenyl)prop-2-en-1-one

. Staichi

Component Equiv. Mass/Vol (Scale) Role

4-Tert-butyl-3-

19.2 g (100 mmol) Electrophile
methoxybenzaldehyde
4-
Methoxyacetophenon 1.0 15.0 g (100 mmol) Nucleophile
e
Sodium Hydroxide

15 15mL Base Catalyst
(40% aq)
Ethanol (95%) Solvent 100 mL Solvent
Procedure

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0
g of 4-methoxyacetophenone in 100 mL of ethanol.

Addition: Add 19.2 g of 4-tert-butyl-3-methoxybenzaldehyde to the solution. Stir until
homogeneous.

Catalysis: Cool the mixture to ~10°C in an ice bath. Dropwise add 15 mL of 40% NaOH
solution over 10 minutes.

o Note: The reaction is exothermic. Monitor temperature to prevent side reactions
(Cannizzaro).

Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4—6
hours. A heavy precipitate (the chalcone) typically forms.

Work-up:

o Cool the flask to 0°C for 1 hour to maximize precipitation.
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o Filter the solid under vacuum.

o Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral pH.

o Wash with cold ethanol (1 x 20 mL) to remove unreacted aldehyde.
 Purification: Recrystallize from hot ethanol if necessary.

o Expected Yield: 85-92%

o Appearance: Pale yellow crystalline solid.

Phase 2: Conversion to 1,3-Diketone (Avobenzone
Analog)

Reaction: Bromination followed by Methoxide rearrangement. Target: 1-(4-tert-butyl-3-
methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione.

E . Stoichi

Component Equiv. Mass/Vol Role

Chalcone (from Phase

1 32.4 g (100 mmol) Substrate
Bromine (Brz) 1.05 16.8 g (5.4 mL) Halogenating Agent
Chloroform (CHCIs) Solvent 150 mL Solvent A
Sodium Methoxide )
2.5 135¢g Base/Nucleophile
(NaOMe)
Methanol (dry) Solvent 200 mL Solvent B
Hydrochloric Acid _
Excess ~50 mL Hydrolysis
(6M)
Procedure

Step A: Bromination
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e Dissolve 32.4 g of the Chalcone in 150 mL of Chloroform in a dropping funnel-equipped
flask.

e Cool to 0-5°C.
e Add Bromine (5.4 mL) in 20 mL Chloroform dropwise over 30 minutes.

o Visual Cue: The red bromine color should disappear rapidly as it reacts. If color persists,
stop addition.

o Evaporate the chloroform under reduced pressure to obtain the Vicinal Dibromide as a solid
or thick oil. Do not purify further; use immediately.

Step B: Rearrangement to

-Diketone

e Dissolve the crude dibromide in 200 mL of dry Methanol.

Add 13.5 g of Sodium Methoxide (NaOMe).

Reflux the mixture at 65°C for 2 hours.

o Mechanism:[2][3][4][5] This step involves dehydrobromination to a vinyl bromide, followed
by Michael addition of methoxide and elimination, forming a

-methoxy enone intermediate.

Hydrolysis: Cool the mixture to room temperature. Add 50 mL of 6M HCI and stir for 1 hour.
o Purpose: Hydrolyzes the enol ether to the

-diketone (Avobenzone form).

Work-up:
o Pour the reaction mixture into 500 mL of ice water.

o Extract with Ethyl Acetate (3 x 100 mL).[5]
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o Wash organic layer with Brine, dry over Na2SOa4, and concentrate in vacuo.
 Purification: Recrystallize from Methanol/Isopropanol.
o Expected Yield: 60-75% (over two steps).

o Characterization: Confirm structure via *H-NMR (Look for the enol -OH proton >16 ppm
and the methine singlet at ~6.8 ppm).

Quality Control & Validation

To ensure the protocol produces the correct target (Avobenzone vs. 3-Methoxy Analog),
validate using the following parameters:

- ¢ Standard Avobenzone 3-Methoxy Analog (From
arameter
(Parsol 1789) Prompt)
4-Tert-butyl-3-
Precursor 4-tert-butylbenzaldehyde
methoxybenzaldehyde
Molecular Weight 310.40 g/mol 340.42 g/mol
IH NMR (A tic) Two AA'BB' systems One AA'BB' (B-ring) + One
romatic
(symmetric rings) ABC system (A-ring)

. . Likely lower (due to
Melting Point 81-84 °C
asymmetry)

Troubleshooting Guide

e Low Yield in Phase 1: Ensure the aldehyde is fresh. Benzaldehydes oxidize to benzoic acids
over time, which neutralize the base catalyst. Wash liquid aldehydes with bicarbonate if

unsure.
e Oily Product in Phase 2: The

-diketone exists in keto-enol equilibrium. Oils often crystallize upon scratching or seeding.
Ensure all solvent (toluene/methanol) is removed.
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e Color Persistence: Yellow color indicates the chalcone or enol form. Pure keto forms are
often white, but Avobenzone is typically a slightly off-white/yellowish powder due to the
extensive conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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